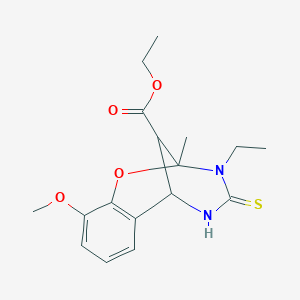

ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a structurally complex heterocyclic compound characterized by a fused benzoxadiazocine core. Key features include:

- Core structure: A 2H-2,6-methano-1,3,5-benzoxadiazocine ring system with a thioxo (C=S) group at position 4.

- Substituents: An ethyl group at position 3, a methoxy group at position 10, and a methyl group at position 2.

- Molecular formula: Estimated as C₂₁H₂₅N₂O₄S (inferred from structural analogs like the compound in , which shares the core but differs in substituents).

Properties

IUPAC Name |

ethyl 10-ethyl-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-5-19-16(24)18-13-10-8-7-9-11(21-4)14(10)23-17(19,3)12(13)15(20)22-6-2/h7-9,12-13H,5-6H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMHFWZWPBFLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)NC2C(C1(OC3=C2C=CC=C3OC)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

The compound has the molecular formula , indicating a rich array of functional groups that contribute to its chemical properties. The structural features include:

- Benzoxadiazocine ring system : A fused bicyclic structure that may influence its biological interactions.

- Thioxo group : This functional group can undergo oxidation and reduction reactions, which are crucial for its reactivity and potential biological activity.

- Methoxy and ethyl substituents : These groups enhance solubility and may affect the compound's interaction with biological targets.

Table 1: Structural Features of Ethyl 3-Ethyl-10-Methoxy-2-Methyl-4-Thioxo

| Feature | Description |

|---|---|

| Molecular Formula | |

| Ring System | Benzoxadiazocine |

| Functional Groups | Thioxo, Methoxy, Ethyl |

| Potential Reactivity | Oxidation to sulfoxides or sulfones |

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of benzoxadiazocine have shown promising results against various cancer cell lines. The compound's mechanism of action may involve the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis.

Case Study: Thymidylate Synthase Inhibition

In studies involving related compounds, significant TS inhibitory activity was observed with IC50 values ranging from 1.95 to 4.24 μM. These results suggest that ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo could potentially act as a lead compound in anticancer drug development .

Antimicrobial Activity

The compound's thioxo group may also contribute to antimicrobial properties. Similar compounds have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing good inhibition rates.

Table 2: Biological Activity Summary

| Activity Type | Target Organisms/Enzymes | IC50 Values (μM) |

|---|---|---|

| Anticancer | Thymidylate Synthase | 1.95 - 4.24 |

| Antimicrobial | E. coli, S. aureus | Good inhibition |

The biological activity of ethyl 3-ethyl-10-methoxy-2-methyl-4-thioxo is likely linked to its ability to bind to specific enzymes and receptors involved in cellular processes. Ongoing research aims to elucidate these interactions further.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational methods provide insights into how structural features influence biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog Analysis

The closest structural analog identified is ethyl 3-(4-methoxybenzyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate (). Key differences include:

| Parameter | Target Compound | Analog (CAS 1024393-53-0) |

|---|---|---|

| Substituent at Position 3 | Ethyl | 4-Methoxybenzyl |

| Molecular Formula | C₂₁H₂₅N₂O₄S (estimated) | C₂₂H₂₄N₂O₄S |

| Molecular Weight | ~408.50 g/mol (estimated) | 412.51 g/mol |

| Polar Groups | Methoxy (position 10), ester | Methoxy (benzyl), ester |

| Potential Solubility | Moderate (ethyl group reduces polarity) | Lower (bulky 4-methoxybenzyl increases hydrophobicity) |

The ethyl substituent in the target compound likely enhances metabolic stability compared to the 4-methoxybenzyl group, which may introduce steric hindrance or susceptibility to oxidative metabolism.

Bioactivity and Structure-Activity Relationships (SAR)

highlights that hierarchical clustering of bioactivity profiles correlates strongly with structural similarities. For benzoxadiazocine derivatives:

- Thioxo group (C=S) : Critical for binding to sulfur-seeking protein targets (e.g., kinases or proteases).

- Methoxy groups : Position-dependent effects on electron distribution and hydrogen bonding. The 10-methoxy group in the target compound may enhance interactions with polar residues in binding pockets compared to the 4-methoxybenzyl group in the analog.

- Ester moiety : Facilitates cell membrane permeability but may require hydrolysis for prodrug activation.

Characterization Techniques

Structural elucidation of such compounds relies on:

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions and confirm ring saturation (e.g., tetrahydro vs. aromatic systems).

- X-ray crystallography: Programs like SHELXL and ORTEP-3 enable precise determination of stereochemistry and bond angles, critical for validating methano-bridged systems.

Preparation Methods

Synthetic Strategies for the Benzoxadiazocine Core

Multicomponent Biginelli-Like Reactions

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for benzoxadiazocines using salicylic aldehyde derivatives, β-ketoesters, and thioureas. For the target compound:

- Salicylic aldehyde derivative : 2-Hydroxy-4-methoxybenzaldehyde introduces the methoxy group at position 10.

- β-Ketoester : Ethyl acetoacetate provides the ester moiety at position 11 and the methyl group at position 2.

- Thiourea : Introduces the thioxo group at position 4.

Reaction Conditions :

- Catalyst: H-MCM-22 zeolite (10 mol%) in acetonitrile at 60°C.

- Time: 6–8 hours, monitored by TLC (ethyl acetate/hexane, 1:9).

- Yield: 68–72% after column purification.

Mechanism :

Post-Cyclization Functionalization

The initial Biginelli product lacks the ethyl group at position 3, necessitating alkylation:

Ethylation at Position 3

- Reagent : Ethyl bromide (1.2 equiv) in DMF.

- Base : K₂CO₃ (2.0 equiv) at 80°C for 4 hours.

- Yield : 85–90% after recrystallization.

Methoxy Group Retention

The methoxy group at position 10 remains stable under alkylation conditions due to its electron-donating nature, preventing demethylation.

Optimization of Reaction Conditions

Analytical Characterization

Spectroscopic Data

Applications and Derivatives

The ethyl ester group enhances bioavailability, making the compound a candidate for CNS drug development. Derivatives with carboxamide groups (e.g., HTS005859) exhibit anticonvulsant activity, though the ester analog may offer improved metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.